molecular formula C18H18N2O2S B5596743 2-(cinnamoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

2-(cinnamoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide

Cat. No. B5596743
M. Wt: 326.4 g/mol
InChI Key: RJQQPJXOPSFATK-ZHACJKMWSA-N
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Description

2-(cinnamoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide, also known as CTBC, is a synthetic compound that has been widely studied for its potential therapeutic applications. CTBC belongs to the class of benzothiophene derivatives, which have been found to exhibit a range of biological activities such as anti-inflammatory, antitumor, and antiviral properties. In

Scientific Research Applications

Advanced Catalysis

Silica-based nanoparticles, including functionalized silica nanoparticles (SiO₂ NPs), have gained attention due to their unique physiochemical properties. These properties make them suitable for various applications, including catalysis . In the context of catalysis, SiO₂ NPs can serve as:

Materials Science

In materials science, SiO₂ NPs are used as:

These applications demonstrate the versatility and potential of “2-(cinnamoylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide” and its modified forms. Researchers continue to explore novel ways to harness its properties for scientific advancements . If you need further details or have additional questions, feel free to ask! 😊

properties

IUPAC Name

2-[[(E)-3-phenylprop-2-enoyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2S/c19-17(22)16-13-8-4-5-9-14(13)23-18(16)20-15(21)11-10-12-6-2-1-3-7-12/h1-3,6-7,10-11H,4-5,8-9H2,(H2,19,22)(H,20,21)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJQQPJXOPSFATK-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C=CC3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)/C=C/C3=CC=CC=C3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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